molecular formula C7H2Br2FN B8594666 3,5-Dibromo-4-fluorobenzonitrile

3,5-Dibromo-4-fluorobenzonitrile

Cat. No. B8594666
M. Wt: 278.90 g/mol
InChI Key: LKQSJTYAKWNUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H2Br2FN and its molecular weight is 278.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dibromo-4-fluorobenzonitrile

Molecular Formula

C7H2Br2FN

Molecular Weight

278.90 g/mol

IUPAC Name

3,5-dibromo-4-fluorobenzonitrile

InChI

InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H

InChI Key

LKQSJTYAKWNUSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(I14B): Phosphoryl trichloride (8.0 ml, 86 mmol) was added to a suspension of 3,5-dibromo-4-fluorobenzamide (11.27 g, crude, ˜22.7 mmol) in acetonitrile (400 ml) at room temperature. The reaction mixture was heated to reflux for 30 minutes. Additional phosphoryl trichloride (8.0 ml, 86 mmol) was added and the mixture heated to reflux for an additional hour, then stirred at room temperature overnight, A precipitate had formed and was removed by filtration. (The product is well soluble in acetonitrile) The reaction mixture was evaporated to dryness, and then partitioned between EtOAc and aq. NaHCO3 solution. The organic layer was washed one more time with aq. NaHCO3 solution, once with brine, then dried over MgSO4, filtered and evaporated to dryness. Purification by column chromatography on silica (gradient 100% hexanes to 25% DCM in hexanes). 3,5-dibromo-4-fluorobenzonitrile (7.5 g) was obtained. The material is (by 1H NMR and 19F NMR) a 76:17:7 mixture of 3,5-dibromo-4-fluorobenzonitrile (desired product), 2,3,5-tribromo-4-fluorobenzonitrile (over-bromination) and 2,5-dibromo-4-fluorobenzonitrile (wrong regio-isomer). The material was used without further purification in the next reaction.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
11.27 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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